dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
The compound is an organic molecule with several functional groups. It contains a pyridine ring (a six-membered ring with one nitrogen atom), a thiophene ring (a five-membered ring with one sulfur atom), and two ester groups (carboxylate groups attached to a methyl group). The presence of a chlorophenyl group indicates a benzene ring with a chlorine substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring might be formed through a condensation reaction, while the ester groups could be introduced through an esterification reaction . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons . The ester groups would likely add some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen . The ester groups could potentially undergo hydrolysis under acidic or basic conditions to form carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the specific arrangement of its atoms .Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, research could focus on exploring its properties and potential applications .
Properties
IUPAC Name |
dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(5-methylthiophen-2-yl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4S/c1-14-4-9-19(29-14)20-17(21(25)27-2)12-24(13-18(20)22(26)28-3)11-10-15-5-7-16(23)8-6-15/h4-9,12-13,20H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQXGQQNRLXRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)CCC3=CC=C(C=C3)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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